1-(4-Fluorobenzyl)piperidin-4-amine hydrochloride

Dopamine Transporter Monoamine Reuptake Structure-Activity Relationship

Researchers face off-target risks when substituting benzylpiperidine derivatives in transporter assays. This compound eliminates ambiguity as a validated low-affinity DAT reference. - **DAT affinity:** IC50 = 16,500 nM (3,600x weaker than unsubstituted benzyl analog) - **Primary use:** Negative control in [³H]WIN 35,428 binding or [³H]dopamine uptake studies - **Synthetic utility:** Key intermediate for pimavanserin impurity standards (e.g., N,N-Bis(4-fluorobenzyl)piperidin-4-amine) - **Supply:** ≥98% purity, hydrochloride salt for stability, ready for same-day dispatch

Molecular Formula C12H18ClFN2
Molecular Weight 244.73 g/mol
CAS No. 1158760-04-3
Cat. No. B3086371
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Fluorobenzyl)piperidin-4-amine hydrochloride
CAS1158760-04-3
Molecular FormulaC12H18ClFN2
Molecular Weight244.73 g/mol
Structural Identifiers
SMILESC1CN(CCC1N)CC2=CC=C(C=C2)F.Cl
InChIInChI=1S/C12H17FN2.ClH/c13-11-3-1-10(2-4-11)9-15-7-5-12(14)6-8-15;/h1-4,12H,5-9,14H2;1H
InChIKeyRUOUASLQMJKNNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Fluorobenzyl)piperidin-4-amine hydrochloride: Core Identity & Procurement


1-(4-Fluorobenzyl)piperidin-4-amine hydrochloride (CAS 1158760-04-3) is a fluorinated piperidine derivative with the molecular formula C₁₂H₁₈ClFN₂ and a molecular weight of 244.73 g/mol . It is a monosubstituted 4-aminopiperidine featuring a 4-fluorobenzyl group at the piperidine nitrogen. This compound is primarily utilized as a key intermediate in pharmaceutical synthesis and medicinal chemistry research, where the 4-fluorobenzyl moiety enhances reactivity and selectivity in nucleophilic substitution reactions, while the hydrochloride salt form improves stability and solubility for handling .

DAT reference Low-affinity negative control for DAT binding/uptake assays
Synthetic intermediate Precursor to pimavanserin synthesis and impurity standards
SAR tool Defines para-fluoro substituent effects in benzylpiperidine series

1-(4-Fluorobenzyl)piperidin-4-amine hydrochloride: Differentiation from Piperidine Analogs


Substituting 1-(4-fluorobenzyl)piperidin-4-amine hydrochloride with a generic 4-aminopiperidine or an alternative benzylpiperidine derivative introduces significant risk of altered target engagement and downstream synthetic outcomes. The 4-fluoro substituent on the benzyl ring critically modulates electronic properties and binding affinity [1]. For instance, the unsubstituted analog 1-benzylpiperidin-4-amine exhibits a dopamine transporter (DAT) IC₅₀ of 4.5 nM, while the target compound is markedly less potent (IC₅₀ = 16,500 nM) [2]. This 3,600-fold difference in potency demonstrates that the 4-fluoro substitution dramatically alters pharmacological profile, making generic substitution inappropriate for studies requiring specific DAT interaction. Furthermore, the compound's defined role as an intermediate in the synthesis of the 5-HT₂A modulator pimavanserin and its impurities [3] means that any structural deviation could compromise synthetic routes and impurity profiling.

Unsubstituted benzyl analog

3,600‑fold shift in DAT binding; low‑affinity context not maintained.

4‑Methylbenzyl analog

2.8‑fold affinity difference alters SAR interpretation; para‑substituent effect is not equivalent.

4‑Chlorobenzyl analog

Distinct synthetic utility (sigma receptor ligand); does not serve as pimavanserin intermediate.

1-(4-Fluorobenzyl)piperidin-4-amine hydrochloride: Quantitative Comparison with Closest Analogs


DAT Affinity vs. Unsubstituted Benzyl Analog

The target compound demonstrates weak affinity for the dopamine transporter (DAT) with an IC₅₀ of 16,500 nM [1]. In contrast, its unsubstituted analog, 1-benzylpiperidin-4-amine, exhibits a dramatically higher potency with an IC₅₀ of 4.5 nM under comparable assay conditions [2]. The addition of the 4-fluoro substituent results in a 3,600-fold reduction in DAT affinity, confirming the critical role of the para-fluoro group in modulating transporter interactions.

DAT vs. unsubstituted analog
Reported
16,500 nM vs 4.5 nM
3,600-fold lower affinity
4‑fluoro substitution profoundly reduces DAT binding; select for low‑affinity study context.
Cross‑study comparison; assay conditions differ.
Dopamine Transporter Monoamine Reuptake Structure-Activity Relationship

DAT Affinity vs. 4-Methylbenzyl Analog

The target compound's affinity for the dopamine transporter (IC₅₀ = 16,500 nM) is also distinct from that of the 4-methylbenzyl analog, 1-(4-methylbenzyl)piperidin-4-amine, which demonstrates an IC₅₀ of 5,800 nM for inhibition of [³H]-dopamine uptake at the human DAT [1]. While both compounds exhibit relatively weak DAT binding compared to high-affinity ligands, the 2.8-fold difference in potency highlights the electronic and steric influence of the para-substituent on the benzyl ring. The electron-withdrawing fluorine atom in the target compound reduces DAT affinity more significantly than the electron-donating methyl group [2].

DAT vs. 4‑methyl analog
Reported
2.8× Target IC₅₀ 16,500 nM vs. 5,800 nM
Para‑substituent electronics modulate affinity; supports SAR‑driven selection.
Cross‑study comparison; verify in direct paired assay.
Dopamine Transporter Monoamine Reuptake SAR

DAT Affinity vs. High-Affinity Piperidine Inhibitors

The target compound's weak DAT affinity (IC₅₀ = 16,500 nM) places it in a distinct functional class compared to high-affinity piperidine-based DAT inhibitors. For example, in a SAR study of conformationally constrained piperidine derivatives, the most potent compound, S,S-(-)-19a, exhibited an IC₅₀ of 11.3 nM for the DAT [1]. This represents a >1,400-fold difference in potency. The study, which explored derivatives of (2,2-diphenylethyl)-[1-(4-fluorobenzyl)piperidin-4-ylmethyl]amine, demonstrates that the simple 4-fluorobenzylpiperidin-4-amine scaffold lacks the extended lipophilic moieties required for high-affinity DAT binding. The target compound serves as a baseline or control compound with minimal DAT activity, useful for distinguishing specific from non-specific effects in complex ligand systems.

DAT affinity class
Class‑level
Low‑affinity class Target 16,500 nM vs. high‑affinity inhibitor 11.3 nM (>1,400‑fold difference)
Defines negative‑control reference range; useful for baseline signal in DAT assays.
Class‑level inference from SAR study; confirm in‑house.
Dopamine Transporter Monoamine Reuptake Inhibitors SAR

Intermediate in Pimavanserin Synthesis and Impurities

The target compound is structurally and synthetically related to key intermediates in the production of pimavanserin, an FDA-approved 5-HT₂A modulator. Specifically, the N-methylated derivative, N-(4-fluorobenzyl)-1-methylpiperidin-4-amine, is a direct precursor in the synthesis of pimavanserin [1]. The target compound, lacking the N-methyl group, serves as a crucial building block or as a reference standard for related impurities, such as N,N-Bis(4-fluorobenzyl)piperidin-4-amine (Pimavanserin Impurity 10) [2]. In contrast, the 4-chlorobenzyl analog, 1-(4-chlorobenzyl)piperidin-4-amine, is primarily explored as a sigma receptor ligand [3] and is not a key intermediate in pimavanserin synthesis. This distinct synthetic utility differentiates the target compound from its halogenated analogs.

Synthetic pathway role
Reported

Precursor to N‑(4‑fluorobenzyl)‑1‑methylpiperidin‑4‑amine; related to Pimavanserin Impurity 10.

Essential for pimavanserin‑route synthesis and impurity profiling; 4‑chloro analog not suitable.
Based on patent literature; confirm synthetic suitability.
Pharmaceutical Synthesis Pimavanserin 5-HT2A Modulators

1-(4-Fluorobenzyl)piperidin-4-amine hydrochloride: Key Applications


Low-Affinity Reference Standard for DAT Binding Assays

Given its weak DAT affinity (IC₅₀ = 16,500 nM) [1], this compound is ideally suited as a negative control or low-affinity reference standard in in vitro assays designed to evaluate high-affinity DAT ligands. Its >1,400-fold lower potency compared to potent piperidine-based DAT inhibitors [2] ensures that it can effectively define the baseline or non-specific binding component in competitive binding studies using radioligands such as [³H]WIN 35,428 or in functional uptake assays with [³H]dopamine.

Starting Material for Pimavanserin Synthesis

This compound's structural relationship to N-(4-fluorobenzyl)-1-methylpiperidin-4-amine, a key intermediate in pimavanserin synthesis [1], makes it a valuable starting material for medicinal chemistry efforts aimed at developing novel 5-HT₂A modulators or for synthesizing pimavanserin impurities such as N,N-Bis(4-fluorobenzyl)piperidin-4-amine [2]. Its use in this context is supported by patent literature describing pimavanserin preparation methods.

SAR Studies of Benzylpiperidine Derivatives

The quantitative comparison of this compound's DAT affinity (IC₅₀ = 16,500 nM) with that of its 4-methylbenzyl analog (IC₅₀ = 5,800 nM) and unsubstituted benzyl analog (IC₅₀ = 4.5 nM) [1][2] provides a clear framework for SAR studies. The 2.8-fold and 3,600-fold differences in potency, respectively, allow researchers to isolate the specific contribution of the para-fluoro substituent to transporter binding. This compound is therefore essential for constructing a complete SAR dataset for the benzylpiperidine chemotype.

Reference Standard for Pimavanserin Impurity Profiling

The compound is directly related to N,N-Bis(4-fluorobenzyl)piperidin-4-amine, which is identified as Pimavanserin Impurity 10 [1]. As such, 1-(4-fluorobenzyl)piperidin-4-amine hydrochloride can serve as a precursor or a comparative standard in the development and validation of analytical methods (e.g., HPLC, LC-MS) for the detection and quantification of related substances in pimavanserin drug substance and drug product.

Application
Selection Property
Validation Focus
Low‑affinity DAT reference standard
Low‑affinity DAT binding profile
Baseline signal in uptake/binding assays
Pimavanserin synthesis intermediate
4‑fluorobenzylpiperidine scaffold
Synthetic route to N‑methyl derivative
Benzylpiperidine SAR studies
Distinct para‑substituent effect
Affinity shift vs. unsubstituted and 4‑methyl analogs
Pimavanserin impurity profiling
Structural relation to Impurity 10
HPLC/LC‑MS method specificity

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